molecular formula C10H10 B3193750 5-Methyl-1H-indene CAS No. 7480-80-0

5-Methyl-1H-indene

Cat. No.: B3193750
CAS No.: 7480-80-0
M. Wt: 130.19 g/mol
InChI Key: YLHSETDFVAXPRB-UHFFFAOYSA-N
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Description

5-Methyl-1H-indene is a chemical compound with the molecular formula C10H10 . It has a molecular weight of 130.1864 .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of the para-tolyl radical with allene and methylacetylene under single collision conditions . This reaction is carried out at collision energies of 44–48 kJ mol−1 and combined with electronic structure and statistical (RRKM) calculations .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .


Chemical Reactions Analysis

The reactions of the para-tolyl radical with allene and methylacetylene lead to the formation of this compound . These reactions proceed via indirect reaction dynamics with laboratory angular distributions spanning about 20° in the scattering plane .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 130.1864 . More detailed physical and chemical properties may require specific experimental measurements or computations.

Mechanism of Action

The mechanism of action for the formation of 5-Methyl-1H-indene involves a series of chemical reactions. The para-tolyl radical reacts with allene and methylacetylene under single collision conditions . The center-of-mass translational energy distribution determined a reaction exoergicity of 149 ± 28 kJ mol−1 .

Properties

CAS No.

7480-80-0

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

5-methyl-1H-indene

InChI

InChI=1S/C10H10/c1-8-5-6-9-3-2-4-10(9)7-8/h2,4-7H,3H2,1H3

InChI Key

YLHSETDFVAXPRB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CC=C2)C=C1

Canonical SMILES

CC1=CC2=C(CC=C2)C=C1

7480-80-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (1.3 g) was added to a solution of 6-methyl-indane-1-one (5.0 g) in methanol (50 ml) at 0° C., and the mixture was stirred for one hour. The reaction mixture was poured into ice-cooled water, and extracted with ethyl acetate. The organic layer was washed with saturated saline solution and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated to obtain 6-methylindane-1-ol (5.5 g). To a solution of 6-methylindane-1-ol in toluene (50 ml) was added p-toluene sulfonic acid monohydrate (0.2 g), and the mixture was stirred for 20 minutes. The temperature of the reaction mixture was returned to room temperature, and the reaction mixture was washed with water, 5% sodium hydrogencarbonate aqueous solution, and saturated saline solution in order and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated to obtain 5-methyl-1H-indene (5.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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